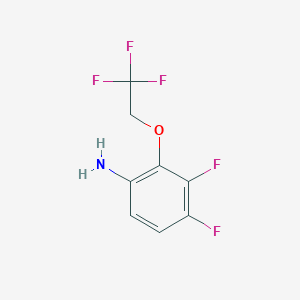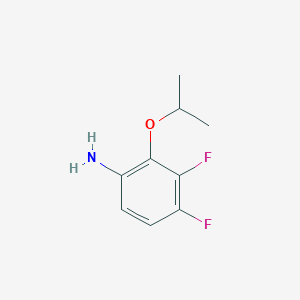
4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and 1-methylpiperidine.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: 4-(3,4-Dichlorophenyl)-4-oxopiperidine.
Reduction: 4-(3,4-Dichlorophenyl)-1-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biological Studies: It is studied for its potential biological activity, including its effects on neurotransmitter systems.
Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include:
Neurotransmitter Receptors: Binding to receptors such as dopamine or serotonin receptors, influencing neurotransmission.
Enzymatic Inhibition: Inhibiting enzymes involved in neurotransmitter synthesis or degradation.
類似化合物との比較
Similar Compounds
4-(3,4-Dichlorophenyl)-4-hydroxy-1-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
4-(3,4-Dichlorophenyl)-4-hydroxy-1-propylpiperidine: Similar structure but with a propyl group instead of a methyl group.
4-(3,4-Dichlorophenyl)-4-hydroxy-1-isopropylpiperidine: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dichlorophenyl group and the hydroxyl group at the 4-position of the piperidine ring provides distinct properties compared to its analogs.
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-1-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFYJIRKWCTGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine](/img/structure/B7866400.png)
![N-{3-[3-(trifluoromethyl)phenyl]propyl}cyclopropanamine](/img/structure/B7866414.png)
![(Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B7866431.png)
![Cyclopropyl-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7866435.png)









